molecular formula C21H23NO2 B585943 Dapoxetine N-Oxide (90per cent) CAS No. 1346603-24-4

Dapoxetine N-Oxide (90per cent)

Cat. No.: B585943
CAS No.: 1346603-24-4
M. Wt: 321.42
InChI Key: LVJBASLGSATTOZ-FQEVSTJZSA-N
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Description

Dapoxetine N-Oxide is a derivative of dapoxetine, a selective serotonin reuptake inhibitor primarily used for the treatment of premature ejaculation. Dapoxetine N-Oxide is formed as a metabolite during the biotransformation of dapoxetine in the liver and kidneys. It is characterized by the presence of an N-oxide functional group, which distinguishes it from its parent compound.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of dapoxetine N-Oxide involves the oxidation of dapoxetine. One common method is the reaction of dapoxetine with peracids such as perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the selective formation of the N-oxide without over-oxidation.

Industrial Production Methods: In an industrial setting, the production of dapoxetine N-Oxide can be scaled up by optimizing the reaction parameters such as the concentration of the oxidizing agent, reaction time, and temperature. The process may also involve purification steps like crystallization or chromatography to achieve the desired purity level of 90 percent .

Chemical Reactions Analysis

Types of Reactions: Dapoxetine N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.

    Reduction: The N-oxide group can be reduced back to the parent amine.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Peracids (e.g., perbenzoic acid, peroxyacetic acid) in organic solvents.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products Formed:

    Oxidation: Higher oxidized derivatives of dapoxetine.

    Reduction: Dapoxetine.

    Substitution: Various substituted dapoxetine derivatives depending on the nucleophile used.

Scientific Research Applications

Dapoxetine N-Oxide has several applications in scientific research:

Comparison with Similar Compounds

    Dapoxetine: The parent compound, a selective serotonin reuptake inhibitor.

    Desmethyldapoxetine: A metabolite formed by the demethylation of dapoxetine.

    Didesmethyldapoxetine: Another metabolite formed by further demethylation.

Comparison:

Properties

CAS No.

1346603-24-4

Molecular Formula

C21H23NO2

Molecular Weight

321.42

IUPAC Name

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine oxide

InChI

InChI=1S/C21H23NO2/c1-22(2,23)20(18-10-4-3-5-11-18)15-16-24-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1

InChI Key

LVJBASLGSATTOZ-FQEVSTJZSA-N

SMILES

C[N+](C)(C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)[O-]

Synonyms

(αS)-N,N-Dimethyl-N-oxido-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine;  (αS)-N,N-Dimethyl-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine N-Oxide; 

Origin of Product

United States

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